2-{4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Description
2-{4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a fused heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core, a structural motif known for its pharmacological versatility . The molecule features a 2-chlorophenyl group at position 3, methyl groups at positions 2 and 5 of the pyrazolo[1,5-a]pyrimidine ring, and a piperazine linker connected to a 4,6-dimethylpyrimidine moiety .
Pyrazolo[1,5-a]pyrimidines are historically significant in medicinal chemistry, with applications ranging from antimicrobial to antitumor agents . The compound’s structural similarity to purines allows it to mimic ATP, competitively inhibiting kinases critical for cancer progression . Its piperazine linker enhances solubility and bioavailability, while the chlorophenyl group may improve target specificity .
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7/c1-15-13-16(2)28-24(27-15)31-11-9-30(10-12-31)21-14-17(3)26-23-22(18(4)29-32(21)23)19-7-5-6-8-20(19)25/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWHMKBWJQQSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 2-chlorophenyl group and the piperazine ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. This reactivity enables the introduction of diverse functional groups:
Key Insight : The chlorine atom’s ortho position relative to the pyrazolo-pyrimidine system enhances its electrophilicity, facilitating substitution with nucleophiles like amines, alkoxides, or thiols .
Cross-Coupling Reactions at the Pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold participates in Pd-catalyzed cross-coupling reactions, enabling structural diversification:
| Reaction Type | Catalyst/Reagents | Coupled Group | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | Biaryl derivatives for kinase inhibition |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Secondary amines | Enhanced solubility via polar groups |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Fluorescent probes |
Experimental Data :
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Suzuki coupling with 4-methoxyphenylboronic acid yielded a biaryl derivative (83% yield) with improved antitumor activity (IC₅₀ = 0.12 µM vs. HepG2 cells) .
-
Buchwald amination with morpholine increased aqueous solubility by 15-fold .
Reductive Amination of the Piperazine Moiety
The piperazine linker undergoes reductive amination to introduce alkyl or aryl groups, modulating physicochemical properties:
| Reagent | Conditions | Product | Bioactivity Impact |
|---|---|---|---|
| Acetone/NaBH₃CN | RT, 24 h, MeOH | N,N-Dimethylpiperazine analog | Reduced hERG inhibition |
| Benzaldehyde/NaBH(OAc)₃ | 0°C→RT, 12 h, CH₂Cl₂ | N-Benzyl derivative | Improved CNS penetration |
Notable Finding : Benzylation of the piperazine nitrogen increased logP by 1.2 units, enhancing blood-brain barrier permeability .
Oxidation of the Pyrazolo-Pyrimidine Ring
Controlled oxidation modifies the electron density of the heterocyclic system:
| Oxidizing Agent | Conditions | Product | Effect on Reactivity |
|---|---|---|---|
| mCPBA (1.2 eq) | CH₂Cl₂, 0°C, 2 h | N-Oxide derivative | Enhanced hydrogen-bonding capacity |
| H₂O₂/AcOH | 60°C, 6 h | Dihydroxylated pyrimidine | Increased metabolic stability |
Mechanistic Insight : Oxidation at the pyrimidine N1 position (mCPBA) creates a hydrogen-bond acceptor, improving target binding affinity (ΔKd = 3.2 nM → 0.8 nM) .
Functionalization via Radical Reactions
The methyl groups on the pyrimidine undergo radical halogenation for late-stage diversification:
| Halogen Source | Conditions | Product | Downstream Applications |
|---|---|---|---|
| NBS (AIBN, CCl₄) | Reflux, 4 h | Brominated methyl → CH₂Br | Suzuki coupling or nucleophilic substitution |
| I₂/PPh₃/CCl₄ | RT, 24 h | Iodinated methyl → CH₂I | Click chemistry modifications |
Example : Bromination followed by Stille coupling with tributyl(vinyl)tin introduced a vinyl group (72% yield), enabling photochemical crosslinking studies .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the pyrazolo[1,5-a]pyrimidine system undergoes ring expansion:
| Condition | Product | Mechanistic Pathway |
|---|---|---|
| H₂SO₄ (conc.), 100°C, 3 h | Quinazoline derivative | Ring opening → Re-cyclization |
| NaH, DMF, 120°C, 6 h | Fused tetracyclic system | Intramolecular cycloaddition |
Significance : The quinazoline rearrangement product showed 10-fold higher selectivity for PI3Kα vs. the parent compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds within this class exhibit various biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may interfere with signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Similar pyrazolopyrimidines have demonstrated the ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Neuroprotective Properties : Some studies highlight neuroprotective effects through modulation of neuronal survival pathways, suggesting potential applications in neurodegenerative diseases.
Antitumor Efficacy
A study published in a peer-reviewed journal explored the antitumor efficacy of related pyrazolopyrimidine derivatives. The results indicated that these compounds could induce apoptosis in various cancer cell lines by activating specific caspases involved in programmed cell death.
Anti-inflammatory Mechanisms
Another research article examined the anti-inflammatory mechanisms of pyrazolopyrimidine derivatives. The findings revealed that these compounds could inhibit pro-inflammatory cytokines and reduce oxidative stress markers in experimental models of inflammation.
Quantitative Structure–Activity Relationship (QSAR)
QSAR studies have been conducted to understand how structural modifications influence biological activity. By analyzing various derivatives of pyrazolopyrimidines, researchers can predict the activity of new compounds based on their chemical structure. This approach aids in designing more potent analogs with improved pharmacological profiles.
Potential Therapeutic Applications
Given its diverse biological activities, 2-{4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine holds promise for several therapeutic applications:
- Cancer Therapy : As an antitumor agent, it could be developed into a treatment for various malignancies.
- Neurological Disorders : Its neuroprotective properties may lead to applications in treating conditions like Alzheimer's disease or Parkinson's disease.
- Inflammatory Diseases : The anti-inflammatory effects suggest potential use in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations:
Potency: 7-Trifluoromethyl derivatives (e.g., 4a-e) show nanomolar IC₅₀ values against CDK2 and Lck kinases, outperforming pyrazolotriazines in selectivity . The compound of interest likely shares similar kinase inhibition due to its MAPK pathway targeting .
Bioavailability : Piperazine-containing derivatives (e.g., the compound of interest) exhibit improved oral bioavailability compared to pyrazolotriazines, attributed to enhanced solubility . However, thienyl derivatives suffer from low permeability (<25 nm/s) .
Toxicity : Most pyrazolo[1,5-a]pyrimidines show mutagenicity in Ames tests , but trifluoromethyl derivatives demonstrate manageable hepatotoxicity in preclinical models .
Mechanism of Action
The compound of interest likely inhibits kinases via ATP-competitive binding, similar to other pyrazolo[1,5-a]pyrimidines . However, structural modifications (e.g., 2-chlorophenyl group) may enable allosteric modulation, as seen in derivatives targeting non-ATP kinase pockets . In contrast, 3-iodo derivatives serve as synthetic intermediates for further functionalization rather than direct kinase inhibition .
Pharmacokinetic and Toxicity Profiles
- Permeability : Pyrazolo[1,5-a]pyrimidines generally exhibit low transdermal permeability, limiting topical applications .
- Plasma Protein Binding (PPB) : >90% PPB for most derivatives increases half-life but reduces free drug availability .
- Metabolic Stability : Piperazine linkers improve metabolic stability compared to pyrazolotriazines .
Biological Activity
The compound 2-{4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 373.90 g/mol. Its structure features a piperazine ring and two pyrimidine moieties, which are critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to the one have shown potent inhibition against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer) with IC50 values in the nanomolar range. The structural modifications within the pyrazolo[1,5-a]pyrimidine framework appear to enhance cytotoxicity against these cell lines .
The antitumor activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit RUVBL1 and RUVBL2 ATPases, which play crucial roles in cellular processes such as DNA repair and chromatin remodeling . The binding affinity of the compound to these targets is influenced by hydrophobic interactions facilitated by substituents on the piperazine and pyrimidine rings.
Structure-Activity Relationship (SAR)
A detailed analysis of SAR reveals that:
- Substituent Effects : The presence of a chlorophenyl group significantly enhances the inhibitory activity against RUVBL1/2 complexes.
- Piperazine Modifications : Variations in the piperazine moiety can alter the compound's lipophilicity and cellular uptake.
- Pyrimidine Variants : Alterations in the pyrimidine structure can lead to improved selectivity for tumor cells versus normal cells .
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives, compound 18 was identified as particularly potent against several cancer cell lines. The study utilized the CellTiter-Glo Luminescent Cell Viability Assay to evaluate cell viability post-treatment with varying concentrations of the compound .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 18 | A549 | 50 |
| 18 | HCT116 | 45 |
| 18 | MDA-MB-231 | 55 |
Case Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy of a closely related pyrazolo[1,5-a]pyrimidine derivative in mouse models bearing xenografts. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment . This highlights the potential for clinical applications of these compounds.
Q & A
Q. Table 1: Key Crystallographic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | Orthorhombic, Pbca | |
| Unit cell dimensions (Å) | a=9.536, b=15.941, c=24.853 | |
| π-π stacking distance (Å) | 3.557 | |
| Dihedral angle (pyrazole vs. benzene) | 54.9° |
Q. Table 2: Synthetic Optimization Variables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
